

p-(2-Bromo)vinyl Anisole CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-(2-Bromo)vinyl Anisole

Cat. No.: B015190

[Get Quote](#)

A Technical Guide to p-(2-Bromo)vinyl Anisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **p-(2-Bromo)vinyl Anisole**, a key organic compound. It covers its chemical identity, physical properties, and a detailed experimental protocol for its synthesis, tailored for professionals in research and development.

Compound Identification and Properties

p-(2-Bromo)vinyl Anisole, systematically named 1-[(E)-2-bromoethenyl]-4-methoxybenzene, is a valuable reagent in organic synthesis.^{[1][2][3]} Its primary identifiers and key physical properties are summarized below.

Identifier	Value	Source(s)
CAS Number	6303-59-9	[1] [2] [4] [5] [6]
Molecular Formula	C9H9BrO	[1] [2] [4] [5]
Molecular Weight	213.07 g/mol	[1] [3] [4] [5] [6]
Synonyms	(E)-1-(2-Bromovinyl)-4-methoxybenzene, 1-((E)-2-BROMO-VINYL)-4-METHOXY-BENZENE	[1] [2] [3]

Table 1: Chemical Identifiers for **p-(2-Bromo)vinyl Anisole**

Property	Value	Source(s)
Appearance	White to Light Brown/Light Yellow Solid	[1][2][7]
Melting Point	50-55°C	[1][8]
Boiling Point	283.4°C at 760 mmHg	[1][8]
Density	1.41 g/cm³	[1][8]
Flash Point	112.1°C	[1][8]
Solubility	Slightly soluble in Acetonitrile, Chloroform, Ethyl Acetate	[7]

Table 2: Physicochemical Properties of **p-(2-Bromo)vinyl Anisole**

Synthesis of **p-(2-Bromo)vinyl Anisole**

The synthesis of **p-(2-Bromo)vinyl Anisole** can be effectively achieved via a Wittig reaction. This versatile olefination method involves the reaction of an aldehyde with a phosphonium ylide.[9][10][11] In this case, 4-methoxybenzaldehyde serves as the starting material.

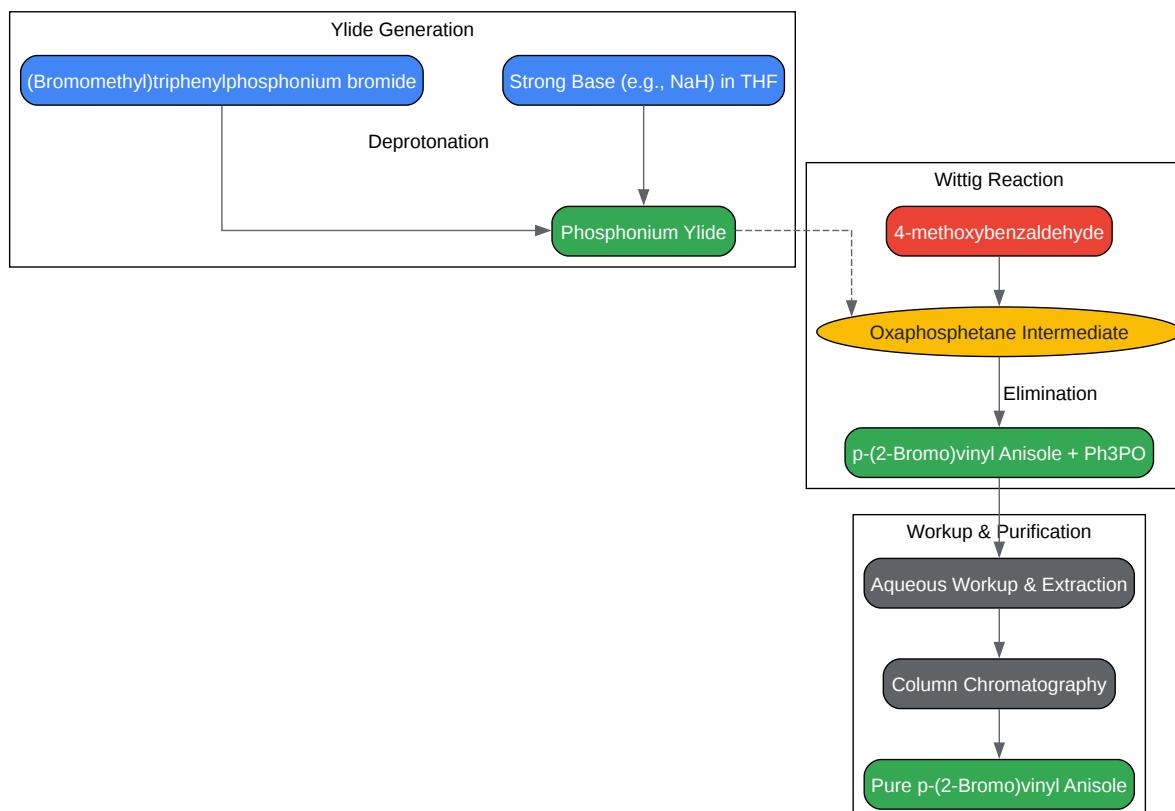
2.1. Experimental Protocol: Wittig Reaction

This protocol outlines the synthesis of **p-(2-Bromo)vinyl Anisole** from 4-methoxybenzaldehyde and (bromomethyl)triphenylphosphonium bromide.

Materials:

- (Bromomethyl)triphenylphosphonium bromide
- Sodium hydride (NaH) or other suitable strong base
- 4-methoxybenzaldehyde (p-anisaldehyde)
- Anhydrous Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Reagents for workup and purification (e.g., water, diethyl ether, saturated sodium bicarbonate, brine, magnesium sulfate)
- Silica gel for column chromatography

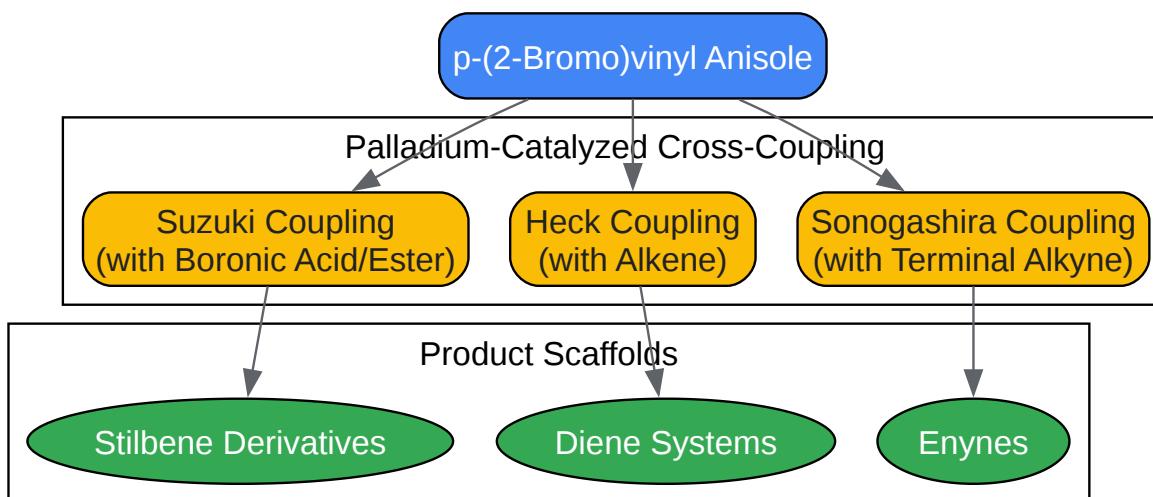

Procedure:

- **Ylide Generation:**
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (bromomethyl)triphenylphosphonium bromide in anhydrous THF.
 - Cool the suspension to 0°C using an ice bath.
 - Slowly add one equivalent of a strong base, such as sodium hydride, to the suspension.
 - Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
- **Wittig Reaction:**
 - Dissolve one equivalent of 4-methoxybenzaldehyde in anhydrous THF.
 - Slowly add the aldehyde solution to the ylide mixture at 0°C.
 - Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Purification:**
 - Quench the reaction by slowly adding water.
 - Extract the aqueous layer with diethyl ether (3x).

- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **p-(2-Bromo)vinyl Anisole**.

2.2. Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **p-(2-Bromo)vinyl Anisole** via the Wittig reaction.


[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of p-(2-Bromo)vinyl Anisole.**

Applications in Research and Development

p-(2-Bromo)vinyl Anisole is a versatile intermediate in organic synthesis. The presence of the vinyl bromide group allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of more complex molecular architectures. This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.^[8]

3.1. Logical Relationship in Cross-Coupling Reactions

The utility of **p-(2-Bromo)vinyl Anisole** as a synthetic intermediate is highlighted by its role in palladium-catalyzed cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Cross-coupling applications of **p-(2-Bromo)vinyl Anisole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (E)-1-(2-Bromovinyl)-4-methoxybenzene | C9H9BrO | CID 5355683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. P-(2-BROMO)VINYL ANISOLE | 6303-59-9 [chemicalbook.com]
- 6. Buy Online CAS Number 6303-59-9 - TRC - p-(2-Bromo)vinyl Anisole | LGC Standards [lgcstandards.com]
- 7. P-(2-BROMO)VINYL ANISOLE CAS#: 6303-59-9 [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [p-(2-Bromo)vinyl Anisole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015190#p-2-bromo-vinyl-anisole-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com